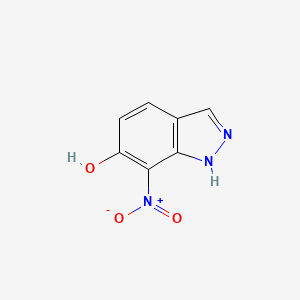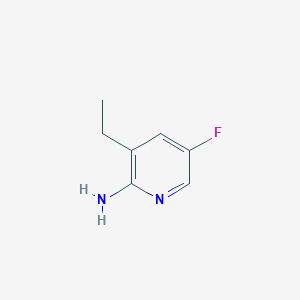
(R)-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of a benzylcarbamoyl group and a trifluorophenyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid typically involves the following steps:
Formation of the butanoic acid backbone: This can be achieved through a series of reactions starting from simple precursors such as butanoic acid derivatives.
Introduction of the trifluorophenyl group: This step often involves the use of trifluorophenyl reagents under specific conditions to ensure selective substitution.
Attachment of the benzylcarbamoyl group: This is usually done through carbamoylation reactions, where benzylamine is reacted with the intermediate compound to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylcarbamoyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluorophenyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the trifluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzylcarbamoyl group.
Reduction: Reduced forms of the trifluorophenyl group.
Substitution: Substituted derivatives with various nucleophiles.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ®-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
- ®-3-(Carbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid
- ®-3-(Benzylcarbamoyl)-4-(2,4-difluorophenyl)-butanoic acid
- ®-3-(Benzylcarbamoyl)-4-(2,5-difluorophenyl)-butanoic acid
Uniqueness: The presence of the trifluorophenyl group in ®-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which distinguish it from similar compounds. Additionally, the specific arrangement of the trifluorophenyl group contributes to its distinct reactivity and binding characteristics.
特性
分子式 |
C18H16F3NO3 |
|---|---|
分子量 |
351.3 g/mol |
IUPAC名 |
(3R)-4-(benzylamino)-4-oxo-3-[(2,4,5-trifluorophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C18H16F3NO3/c19-14-9-16(21)15(20)7-12(14)6-13(8-17(23)24)18(25)22-10-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8,10H2,(H,22,25)(H,23,24)/t13-/m1/s1 |
InChIキー |
BMHXPPZONBMOAD-CYBMUJFWSA-N |
異性体SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)O |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C(CC2=CC(=C(C=C2F)F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


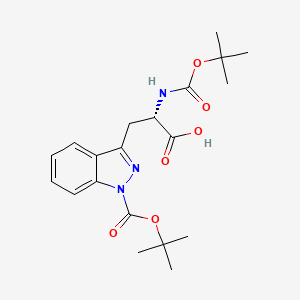
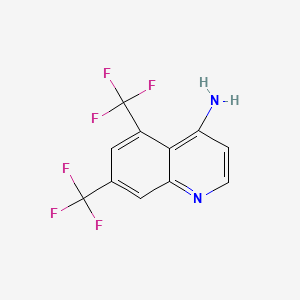
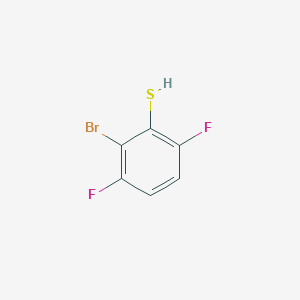
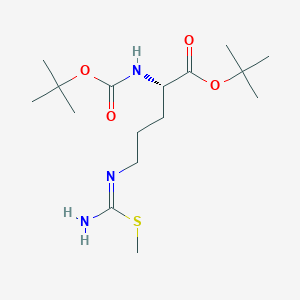

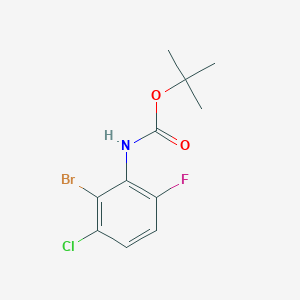
![10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline](/img/structure/B15201732.png)
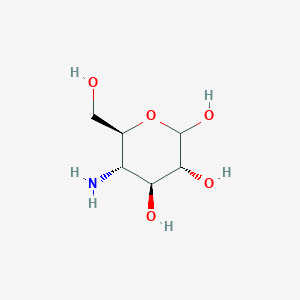
![1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene](/img/structure/B15201742.png)
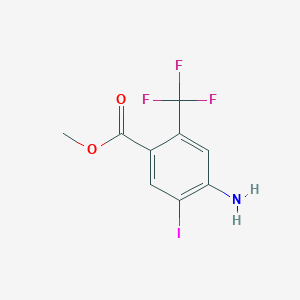

![N-(2-aminoethyl)-2-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulphonamide](/img/structure/B15201766.png)
